molecular formula C7H5F3N2O3 B572648 4-Nitro-2-(trifluoromethoxy)aniline CAS No. 1261753-88-1

4-Nitro-2-(trifluoromethoxy)aniline

Cat. No. B572648
M. Wt: 222.123
InChI Key: FFDBXRVBNGKCDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Nitro-2-(trifluoromethoxy)aniline is a key intermediate in the production of certain pharmaceuticals. It can be synthesized from 4-(Trifluoromethoxy)aniline . It undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids .


Molecular Structure Analysis

The molecular formula of 4-Nitro-2-(trifluoromethoxy)aniline is C7H5F3N2O3 . The average mass is 222.121 Da .


Chemical Reactions Analysis

4-Nitro-2-(trifluoromethyl)aniline undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids . It can be used in the synthesis of monoazo dyes .

Scientific Research Applications

  • Spectroscopic Studies and Molecular Analysis :

    • Saravanan, Balachandran, and Viswanathan (2014) conducted a spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline (a compound closely related to 4-Nitro-2-(trifluoromethoxy)aniline), utilizing Fourier transform infrared (FT-IR) and FT-Raman spectra. Their study focused on the vibrational, structural, thermodynamic characteristics, and electronic properties of the compound, highlighting its potential in molecular and electronic property analysis (Saravanan, Balachandran, & Viswanathan, 2014).
  • Detection in Biological Material :

    • Shormanov, Andreeva, and Omel'chenko (2016) explored the detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material, proposing a method for its extraction and separation from biological fluids and tissues. This study is significant for toxicological analyses and forensic science (Shormanov, Andreeva, & Omel'chenko, 2016).
  • Chromatographic Analysis :

    • Nageswari et al. (2011) developed a gas chromatography (GC) method for the separation and quantification of related impurities in 4-(trifluoromethoxyAniline), which is a key intermediate in the production of certain pharmaceuticals. This research highlights the compound's role in quality control and pharmaceutical manufacturing processes (Nageswari et al., 2011).
  • Synthesis of Electrochromic Materials :

    • Li, Liu, Ju, Zhang, and Zhao (2017) focused on the synthesis and characterization of novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor, demonstrating the utility of compounds like 4-Nitro-2-(trifluoromethoxy)aniline in advanced material science (Li, Liu, Ju, Zhang, & Zhao, 2017).
  • Catalytic Applications :

    • Shu, Chan, Xie, Shi, Tang, and Gao (2017) investigated the use of functionalized nitroarenes, including derivatives of 4-Nitro-2-(trifluoromethoxy)aniline, in catalytic processes for the hydrogenation of nitroarenes to anilines. This research is relevant for the chemical industry, especially in the synthesis of fine chemicals (Shu, Chan, Xie, Shi, Tang, & Gao, 2017).
  • Pharmaceutical Research :

    • Navacchia, Fraix, Chinaglia, Gallerani, Perrone, Cardile, Graziano, Capobianco, and Sortino (2016) reported the synthesis of bioconjugates with anticancer activity, incorporating 4-nitro-2-(trifluoromethyl)aniline derivatives. This study is significant for the development of novel potential photochemotherapeutics (Navacchia et al., 2016).

Safety And Hazards

4-Nitro-2-(trifluoromethoxy)aniline may cause skin irritation and serious eye damage . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-nitro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDBXRVBNGKCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719925
Record name 4-Nitro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(trifluoromethoxy)aniline

CAS RN

1261753-88-1
Record name 4-Nitro-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J He, L Wang, DZ Mi, T Guan, W Liu, P He… - Journal of Medicinal …, 2023 - ACS Publications
Triple-negative breast cancer (TNBC) is a leading malignancy among women that currently lack effective targeted therapeutic agents, and the limitations of treatment have prompted the …
Number of citations: 1 pubs.acs.org

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